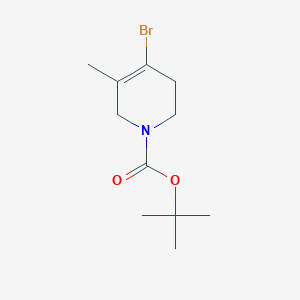
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a tert-butyl ester group, a bromine atom, and a methyl group. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 1,5-diketones or β-keto esters.
Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield dihydropyridine derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the biological activity of pyridine derivatives, including their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Biological Studies: It may disrupt cellular processes by interacting with biomolecules, leading to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate: Lacks the methyl group at the 5-position.
Tert-butyl 4-chloro-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate: Has a chlorine atom instead of a bromine atom.
Tert-butyl 4-bromo-5-ethyl-3,6-dihydro-2H-pyridine-1-carboxylate: Has an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the specific combination of substituents on the pyridine ring, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl ester group provides stability and solubility.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBZCCAGBHPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCN(C1)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)
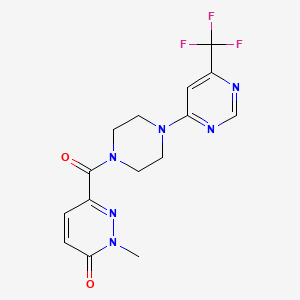
![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)
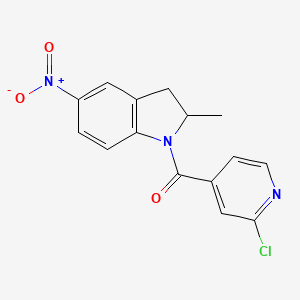
![6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B2903161.png)

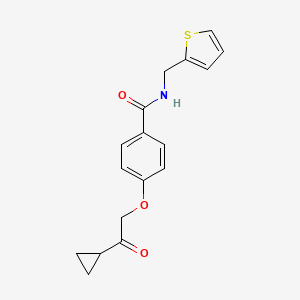
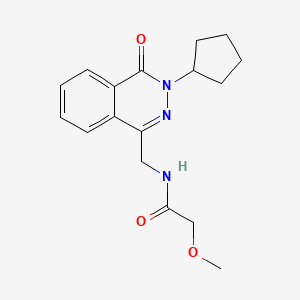
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2903167.png)
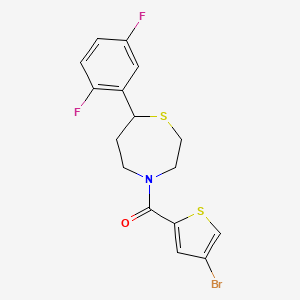
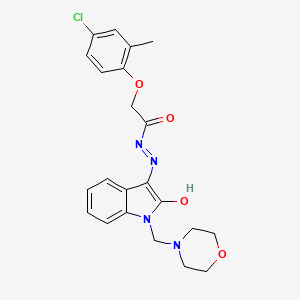
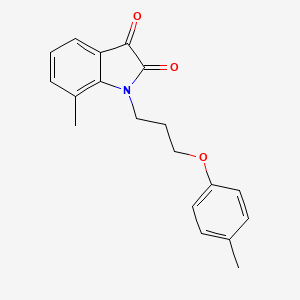
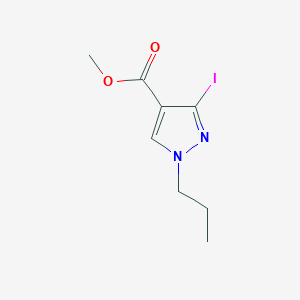
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)
